molecular formula C12H13FN2O2 B5217818 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide

1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5217818
M. Wt: 236.24 g/mol
InChI Key: XAFSYMAXKUBBSZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as FPhC, is a synthetic compound that has gained popularity in scientific research due to its unique properties. FPhC is a member of the pyrrolidinecarboxamide family and is widely used in the field of medicinal chemistry and pharmacology.

Mechanism of Action

1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide acts as a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a critical role in the regulation of gene expression. By inhibiting HDAC, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can alter gene expression patterns, leading to changes in cellular function and behavior. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to induce DNA damage and inhibit cell proliferation. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase the levels of acetylated histones, leading to changes in gene expression. In addition, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of HDAC, making it a useful tool for studying the role of HDAC in cellular function. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is also relatively stable and has good solubility in water and organic solvents. However, 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its high cost and the potential for off-target effects.

Future Directions

For 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide research include the development of analogs, identification of biomarkers, and exploration of 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide as a diagnostic tool.

Synthesis Methods

1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with N-methylpyrrolidone-2-carboxylic acid, followed by cyclization with triphosgene. Another method involves the reaction of 4-fluoroaniline with N-methylpyrrolidine, followed by acylation with chloroacetyl chloride. Both methods have been reported to yield high purity 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been widely used in scientific research, particularly in the field of medicinal chemistry and pharmacology. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-14-12(17)8-6-11(16)15(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSYMAXKUBBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

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